Cas no 1261995-34-9 (2-fluoro-4-(5-fluoro-2-hydroxyphenyl)benzoic Acid)
2-fluoro-4-(5-fluoro-2-hydroxyphenyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-4-(5-fluoro-2-hydroxyphenyl)benzoic Acid
- 1261995-34-9
- DTXSID90689444
- 3,5'-Difluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
- 2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95%
- MFCD18319794
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- MDL: MFCD18319794
- Inchi: 1S/C13H8F2O3/c14-8-2-4-12(16)10(6-8)7-1-3-9(13(17)18)11(15)5-7/h1-6,16H,(H,17,18)
- InChI Key: GCYQYHDJYUDWHN-UHFFFAOYSA-N
- SMILES: FC1=C(C(=O)O)C=CC(=C1)C1C=C(C=CC=1O)F
Computed Properties
- Exact Mass: 250.04415044g/mol
- Monoisotopic Mass: 250.04415044g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 57.5Ų
2-fluoro-4-(5-fluoro-2-hydroxyphenyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB326877-5 g |
2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95%; . |
1261995-34-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB326877-5g |
2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95%; . |
1261995-34-9 | 95% | 5g |
€1159.00 | 2025-04-21 |
2-fluoro-4-(5-fluoro-2-hydroxyphenyl)benzoic Acid Suppliers
2-fluoro-4-(5-fluoro-2-hydroxyphenyl)benzoic Acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2-fluoro-4-(5-fluoro-2-hydroxyphenyl)benzoic Acid
Comprehensive Overview of 2-Fluoro-4-(5-Fluoro-2-Hydroxyphenyl)Benzoic Acid (CAS No. 1261995-34-9)
2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)benzoic Acid (CAS No. 1261995-34-9) is a fluorinated aromatic compound with significant potential in pharmaceutical and material science applications. This benzoic acid derivative features a unique structural motif, combining a fluoro-substituted phenyl ring with a hydroxyl group, making it a versatile intermediate for drug discovery and organic synthesis. Researchers are increasingly interested in its role as a building block for bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.
The compound's dual fluorine substitution enhances its metabolic stability and binding affinity, addressing a key challenge in modern medicinal chemistry: improving drug-like properties. Recent studies highlight its utility in structure-activity relationship (SAR) studies, where subtle modifications to its scaffold can dramatically alter biological activity. With the growing demand for fluorinated pharmaceuticals (a market projected to exceed $26 billion by 2025), 1261995-34-9 has garnered attention for its potential in targeted therapies.
From a synthetic perspective, 2-fluoro-4-(5-fluoro-2-hydroxyphenyl)benzoic Acid exemplifies the trend toward late-stage functionalization strategies. Its ortho-hydroxyl group allows for selective derivatization, enabling efficient cascade reactions—a hot topic in green chemistry circles. Analytical techniques like HPLC-MS and 19F-NMR are crucial for characterizing this compound, as discussed in recent publications on fluorine-containing compound analysis.
Environmental considerations surrounding fluorinated compounds have also put 1261995-34-9 under scrutiny. While not classified as hazardous, its biodegradation pathways are actively researched—a response to consumer concerns about persistent organic pollutants. This aligns with the pharmaceutical industry's push toward sustainable fluorination methods, a frequently searched topic in ACS Green Chemistry forums.
In material science, the compound's π-conjugated system shows promise for organic electronic materials. Its ability to modulate electron density distribution through hydrogen bonding makes it interesting for molecular self-assembly applications—an area gaining traction in nanotechnology research. Patent databases reveal growing IP activity around similar fluorinated benzoic acid derivatives, particularly for OLED materials and liquid crystal displays.
The structure-property relationship of 2-fluoro-4-(5-fluoro-2-hydroxyphenyl)benzoic Acid continues to inspire computational studies. DFT calculations predict its potential as a hydrogen bond donor/acceptor in supramolecular chemistry, addressing frequent queries about molecular docking techniques. These insights are valuable for researchers exploring cocrystal engineering—a trending approach to improve drug solubility.
Quality control of 1261995-34-9 remains critical, with ICH guidelines requiring rigorous impurity profiling. Recent advancements in chiral separation techniques have been applied to ensure the compound's enantiomeric purity, reflecting industry focus on stereoselective synthesis. This aligns with FDA emphasis on genotoxic impurity control—a top search term in pharmaceutical compliance discussions.
Looking ahead, the compound's structure-activity landscape suggests untapped potential in fragment-based drug design (FBDD). Its privileged scaffold characteristics—a popular subject in medicinal chemistry webinars—could facilitate discovery of allosteric modulators for challenging targets like GPCRs. With AI-driven drug discovery platforms increasingly incorporating fluorine pharmacophores, CAS 1261995-34-9 represents a valuable template for virtual screening libraries.
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